molecular formula C14H13ClN4OS B2627832 3-((4-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891136-27-9

3-((4-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2627832
CAS No.: 891136-27-9
M. Wt: 320.8
InChI Key: CCIPVYOAZGCYGX-UHFFFAOYSA-N
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Description

3-((4-Chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a sophisticated [1,2,4]triazolo[4,3-a]pyrimidine derivative offered for research purposes. This compound is of significant interest in medicinal chemistry and oncology research, particularly in the investigation of novel targeted therapies. Compounds within the [1,2,4]triazolo[4,3-a]pyrimidine scaffold, especially those featuring a benzylthio substituent, have demonstrated potent biological activities. Research on structurally similar molecules has shown that these compounds can function by targeting key kinase signaling pathways. For instance, a closely related pyrimidine-coumarin hybrid, known as PC-12, was identified as a potent JNK (c-Jun N-terminal kinase)-targeting agent that selectively inhibits the proliferation of HER2-positive breast cancer cells . The mechanism is associated with the induction of DNA damage, promotion of apoptosis (programmed cell death), and down-regulation of key survival proteins such as BCL-2 and CYCLIN D1 . The 1,2,4-triazole core is a privileged structure in drug discovery, known for its ability to bind effectively to biological receptors and enzymes . This, combined with the modifiable positions on the pyrimidine ring, makes this compound a valuable chemical tool for researchers exploring new anticancer agents and studying cell signaling pathways. This product is intended for laboratory research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-5,6-dimethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4OS/c1-8-9(2)19-13(16-12(8)20)17-18-14(19)21-7-10-3-5-11(15)6-4-10/h3-6H,7H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIPVYOAZGCYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC3=CC=C(C=C3)Cl)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-((4-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves the reaction of 4-chlorobenzyl chloride with 5,6-dimethyl-1,2,4-triazolo[4,3-a]pyrimidin-7(8H)-thione. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

3-((4-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzyl group, where nucleophiles such as amines or thiols can replace the chlorine atom to form new derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits several promising biological activities:

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of triazole compounds can exhibit significant anticancer properties. For example, a related compound demonstrated telomerase inhibitory activity against gastric cancer cell lines with an IC50 value of 2.3 µM, suggesting potential applications in oncology .
    • Another study reported that triazole derivatives showed enhanced cytotoxic effects against various cancer cell lines, including breast and lung cancers .
  • Anti-inflammatory Effects :
    • Research has shown that triazole derivatives possess anti-inflammatory properties. A study highlighted the synthesis of pyrimidine derivatives that demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway .
  • Antimicrobial Activity :
    • Compounds within the triazole class have been evaluated for their antimicrobial properties. For instance, certain derivatives were found to be effective against a range of bacterial strains, indicating their potential as new antimicrobial agents .

Case Studies

StudyObjectiveFindings
Zheng et al. (2023)Evaluate anticancer activityCompound exhibited significant telomerase inhibition with IC50 values comparable to standard treatments .
Tageldin et al. (2021)Investigate anti-inflammatory effectsDemonstrated effective COX inhibition in vitro with promising in vivo results .
MDPI Study (2023)Assess antimicrobial propertiesFound effective against multiple bacterial strains with low MIC values .

Mechanism of Action

The mechanism of action of 3-((4-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation, such as kinases or topoisomerases. This inhibition leads to the disruption of cellular processes essential for cancer cell survival and growth .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The substitution pattern on the triazolopyrimidinone core significantly impacts physicochemical and biological properties. Key analogs include:

Table 1: Structural Analogs and Their Features

Compound Substituents Molecular Weight Key Features Reference
Target Compound 3-(4-Cl-BnS), 5,6-dimethyl ~324.8 (calc.) Angular regiochemistry; enhanced steric bulk
BG72566 3-(4-Cl-BnS), 5-methyl 306.77 Lower steric bulk; similar Cl-BnS group
Compound 13 () 6-(4-MeO-Ph), 9-(4-MeO-Ph-CH₂) Cyclopenta-fused system; methoxy groups
Compound 15 () 5-propyl, 8-glycosyl Glycosylated derivative; increased polarity

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., methoxy in Compound 13) may alter reactivity, while the 4-chlorobenzylthio group in the target compound provides electron-withdrawing character .
  • Polarity : Glycosylation (Compound 15) increases hydrophilicity, contrasting with the lipophilic 4-chlorobenzylthio moiety in the target compound .

Regiochemical Isomers: Angular vs. Linear

Regioselectivity in triazolopyrimidinone synthesis is critical. The target compound adopts an angular 7(8H)-one configuration, whereas linear isomers (e.g., 5(1H)-one derivatives) are also reported:

Table 2: Regiochemical Comparison

Compound Regiochemistry Synthesis Conditions Key Findings Reference
Target Compound Angular (7(8H)-one) Not specified Likely formed via tautomer B pathway
Linear Isomer () Linear (5(1H)-one) Hydrazonoyl chlorides, DMF Favored under specific conditions
Angular Isomer () Angular (7(1H)-one) Norbornene-condensed precursor X-ray-confirmed angular structure

Key Observations :

  • Tautomer Influence : Angular isomers arise from tautomer B, while linear isomers form via tautomer A (Fig. 1 in ) .
  • Biological Implications : Angular regiochemistry may enhance binding to enzymes or receptors due to spatial alignment of functional groups .

Antimicrobial Activity (Inferred)

While direct data for the target compound is absent, structural analogs suggest:

  • 4-Chlorobenzylthio Group : Enhances antimicrobial potency compared to unsubstituted derivatives (e.g., BG72566) .
  • Methoxy Substitutions (Compound 13): Moderate activity against Gram-positive bacteria .
  • Glycosylation (Compound 15): May reduce efficacy due to decreased membrane permeability .

Biological Activity

3-((4-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

C16H15ClN4OSC_{16}H_{15}ClN_{4}OS

It features a triazole and pyrimidine moiety, which are known for their diverse biological activities. The presence of the chlorobenzylthio group enhances its pharmacological profile.

The biological activity of triazole derivatives often involves interactions with various biological targets. For instance:

  • Anticancer Activity : Triazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The compound may inhibit cell proliferation by inducing apoptosis or disrupting cell cycle progression.
  • Antimicrobial Properties : The thioether functionality may enhance the compound's ability to penetrate bacterial membranes, thereby exhibiting antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Research has shown that similar compounds exhibit significant cytotoxicity against human cancer cell lines. For example, studies on related triazole derivatives indicated:

  • Cytotoxic Effects : Compounds were tested against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines. Results indicated that certain derivatives showed IC50 values in the low micromolar range, indicating potent anticancer activity .
CompoundCell LineIC50 (μM)
5-(Thio)-triazole derivativeMCF-716.23
5-(Thio)-triazole derivativeBel-740218.45

Antimicrobial Activity

The compound's thioether group may contribute to its antimicrobial properties. Related studies have found that:

  • Bacterial Inhibition : Triazole derivatives showed effective inhibition against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like chlorine can enhance this activity .
BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

Case Studies

  • Study on Triazole Derivatives : A study evaluated a series of triazole derivatives for their anticancer properties. The findings suggested that modifications at the thioether position significantly impacted cytotoxicity against various cancer types .
  • Antimicrobial Evaluation : Another study focused on the antibacterial properties of mercapto-substituted triazoles. The results indicated that these compounds exhibited broad-spectrum antimicrobial activity, with some derivatives outperforming standard antibiotics .

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